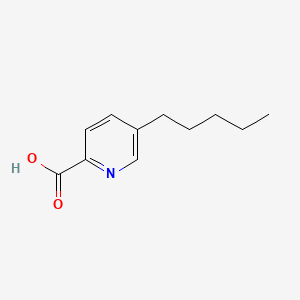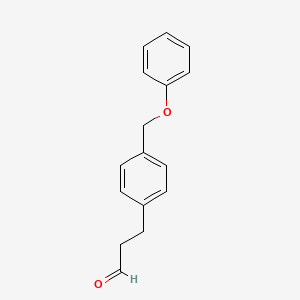![molecular formula C16H23BrN4O4S B13939034 tert-butyl 5-(2-amino-5-bromopyridine-3-ylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B13939034.png)
tert-butyl 5-(2-amino-5-bromopyridine-3-ylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 5-(2-amino-5-bromopyridine-3-ylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrrole ring, a sulfonyl group, and a tert-butyl ester, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(2-amino-5-bromopyridine-3-ylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through condensation reactions involving carboxylic acids and amines, followed by cyclization.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides under basic conditions.
Esterification: The tert-butyl ester is formed through esterification reactions, often using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution: The bromine atom allows for various substitution reactions, such as nucleophilic substitution with amines or thiols.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride.
Substitution Reagents: Amines, thiols, organometallic reagents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides, thiols.
Substitution Products: Amino derivatives, thio derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic structures .
Biology: In biological research, it serves as a probe for studying enzyme mechanisms and protein-ligand interactions due to its unique structural features .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials, including polymers and catalysts .
Mecanismo De Acción
The mechanism of action of tert-butyl 5-(2-amino-5-bromopyridine-3-ylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrrole ring can participate in π-π stacking interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
2-Amino-5-bromopyridine: A simpler analog used in organic synthesis and medicinal chemistry.
tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: Another compound with a similar structure but different functional groups, used in synthetic chemistry.
2-Amino-5-tert-butyl-1,3,4-thiadiazole: A related compound with a thiadiazole ring, used in various chemical reactions.
Uniqueness: tert-butyl 5-(2-amino-5-bromopyridine-3-ylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate stands out due to its combination of a pyrrole ring, sulfonyl group, and tert-butyl ester, which confer unique reactivity and versatility in chemical synthesis and biological applications .
Propiedades
Fórmula molecular |
C16H23BrN4O4S |
|---|---|
Peso molecular |
447.3 g/mol |
Nombre IUPAC |
tert-butyl 5-(2-amino-5-bromopyridin-3-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C16H23BrN4O4S/c1-16(2,3)25-15(22)20-6-10-8-21(9-11(10)7-20)26(23,24)13-4-12(17)5-19-14(13)18/h4-5,10-11H,6-9H2,1-3H3,(H2,18,19) |
Clave InChI |
GUNLCUJUDRDLCN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2CN(CC2C1)S(=O)(=O)C3=C(N=CC(=C3)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Dimethylamino-4-[3-(2-ethyl-6-methyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-6-methylpyridine](/img/structure/B13938951.png)

![Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13938961.png)






![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl-](/img/structure/B13939003.png)




